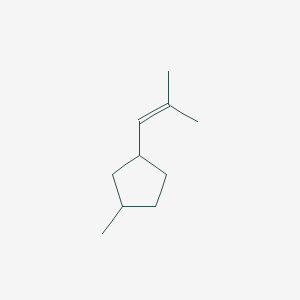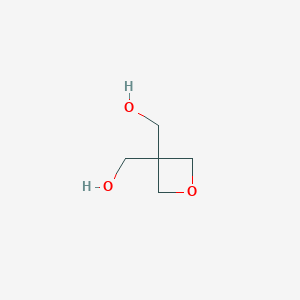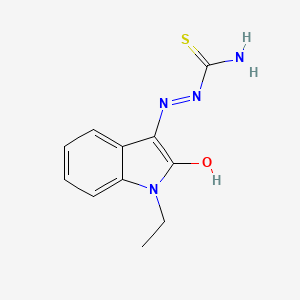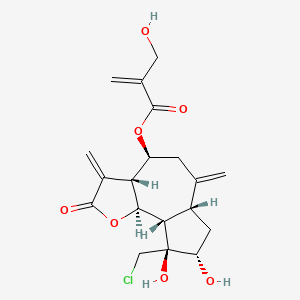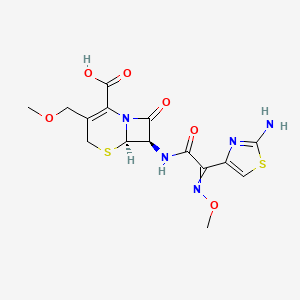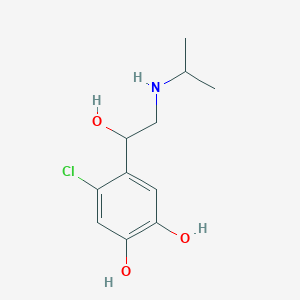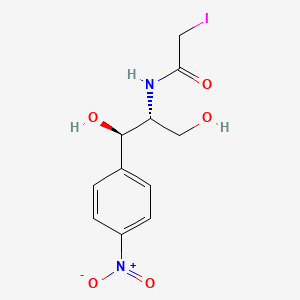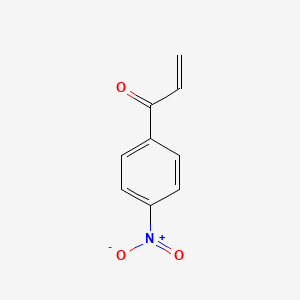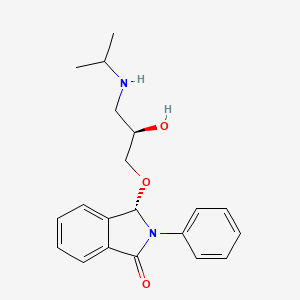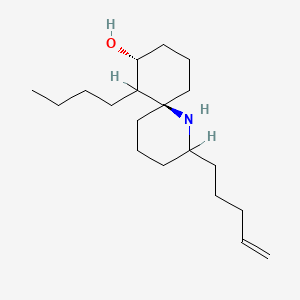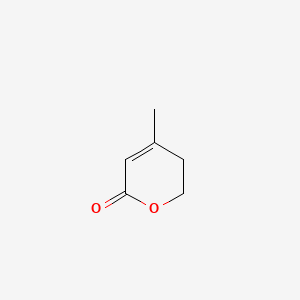
2H-Pyran-2-one, 5,6-dihydro-4-methyl-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- consists of a pyran ring with a lactone functional group. The 5,6-dihydro-4-methyl- substituents contribute to its unique properties. To visualize the 3D structure, you can refer to the NIST Chemistry WebBook .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Pharmaceutical Importance
The compound has been investigated for its pharmaceutical importance . Highly functionalized spirocyclic ketals were synthesized through asymmetric oxidative spirocyclization via carbanion-induced ring transformation of 2H-pyran-2-ones . The computational analysis based on the DFT calculations and MD simulations has been performed to predict and understand global and local reactivity properties of newly synthesized derivatives .
Biological and Pharmacological Activities
5,6-Dihydro-2H-pyran-2-ones constitute an important class of heterocyclic compounds which have shown a wide range of biological and pharmacological activities . These include antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities . They are also known as the inducer of a colony stimulating factor in bone marrow stromal cells .
Antimicrobial Activity
Research suggests that 2H-Pyran-2-one, 5,6-dihydro-4-methyl- may possess antimicrobial activity. Studies have shown that the compound exhibits activity against some bacterial and fungal strains.
Synthesis of Spirocyclic Ketals
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one was used in the synthesis of spiro-γ/δ-dilactone as a mixture of diastereomers .
Intramolecular Cyclization
In a newly introduced route to 5,6-dihydro-2H-pyran-2-ones, dicobaltoctacarbonyl complex ensures an intramolecular carbonylation of cis-epoxyalkynes to generate Co2(CO)6-stabilized γ-lactonyl allenes which under heating in benzene are transformed into 5,6-dihydro-2H-pyran-2-ones .
Synthesis of Organic Compounds
5,6-Dihydro-2H-pyran-2-ones as chemical intermediates have widely been applied to the synthesis of numerous organic compounds including heterocycles .
Mécanisme D'action
Mode of Action
It is known that this compound belongs to a class of heterocyclic compounds that may be considered as α,β-unsaturated δ-lactones . These types of heterocycles have shown a wide range of biological and pharmacological activities .
Biochemical Pathways
It is known that these types of compounds have been applied to the synthesis of numerous organic compounds including heterocycles .
Result of Action
Compounds of this class have shown a wide range of biological and pharmacological activities .
Propriétés
IUPAC Name |
4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEASMBMVIKUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178526 | |
| Record name | 2,3-Anhydromevalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2381-87-5 | |
| Record name | 2,3-Anhydromevalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Anhydromevalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 4-Methyl-5,6-dihydro-2H-pyran-2-one and what organisms produce it?
A1: 4-Methyl-5,6-dihydro-2H-pyran-2-one is a naturally occurring α-pyrone compound. It has been isolated from several sources, including:
- Endophytic fungi: It was found in Fusarium sp. F20, an endophytic fungus residing in the stems of the Chinese medicinal plant Mahonia fortunei [].
- Antarctic soil fungi: It was also isolated from Aspergillus sydowii strain MS-19, a fungus found in soil samples from the Fildes Peninsula, Antarctica [].
Q2: Does 4-Methyl-5,6-dihydro-2H-pyran-2-one exhibit any biological activities?
A2: Yes, research indicates that this compound displays promising antifungal properties:
- Activity against Candida albicans: 4-Methyl-5,6-dihydro-2H-pyran-2-one showed significant antifungal activity against Candida albicans, a common fungal pathogen, with a minimum inhibitory concentration (MIC) of 3.91 μg/mL []. This suggests its potential for development as an antifungal agent.
Q3: Are there other compounds structurally similar to 4-Methyl-5,6-dihydro-2H-pyran-2-one found in the same sources?
A3: Yes, both studies highlighted the presence of other structurally related compounds:
- Fupyrones A and B: These novel α-pyrones were discovered alongside 4-Methyl-5,6-dihydro-2H-pyran-2-one in the Fusarium sp. F20 fungus [].
- Versicone A and B, and (R)-(+)-sydowic acid: These polyketones were also isolated from the Aspergillus sydowii strain MS-19, suggesting a potential biosynthetic link between these compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)
